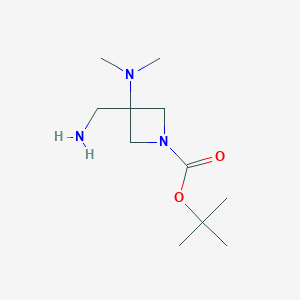
Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, an aminomethyl group, a dimethylamino group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common method is the cyclization of a suitable precursor containing the aminomethyl and dimethylamino groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate may be used to study enzyme mechanisms or as a probe to investigate biological processes.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as a component in various formulations.
Mechanism of Action
The mechanism by which tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Tert-butyl 3-(aminomethyl)phenylcarbamate
Tert-butyl 3-(aminomethyl)benzoate
Tert-butyl 3-(aminomethyl)oxetan-3-ylcarbamate
Uniqueness: Tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate is unique due to its azetidine ring, which provides distinct chemical properties compared to other similar compounds. This structural difference can lead to variations in reactivity and biological activity.
Properties
Molecular Formula |
C11H23N3O2 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(dimethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-7-11(6-12,8-14)13(4)5/h6-8,12H2,1-5H3 |
InChI Key |
KTCYNFWONDQIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















